molecular formula C21H21ClN2O2 B7691913 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide

3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide

Cat. No.: B7691913
M. Wt: 368.9 g/mol
InChI Key: QXAYJRWMNIBSKQ-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide involves multiple steps. One common method starts with the preparation of 2-chloro-3-formyl-6-methylquinoline, which is then reduced to 2-chloro-3-(hydroxymethyl)-6-methylquinoline using sodium borohydride in methanol . This intermediate is then reacted with thionyl chloride in dry benzene to form 2-chloro-3-(chloromethyl)-6-methylquinoline . The final step involves the nucleophilic substitution of this intermediate with N-propylbenzamide in the presence of triethylamine in absolute ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use bases like triethylamine or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted quinoline derivatives .

Scientific Research Applications

3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-propylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a benzamide moiety makes it a valuable compound for medicinal chemistry research and drug development .

Properties

IUPAC Name

3-chloro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-3-9-24(21(26)15-5-4-6-18(22)12-15)13-17-11-16-10-14(2)7-8-19(16)23-20(17)25/h4-8,10-12H,3,9,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAYJRWMNIBSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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